
N-Styrylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Styrylaniline is an organic compound that belongs to the class of styrylanilines. It is characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) bonded to an aniline (a phenyl group attached to an amino group). This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
N-Styrylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
N-Styrylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and are conducted under controlled temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted this compound compounds with different functional groups.
科学的研究の応用
N-Styrylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用機序
The mechanism of action of N-Styrylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the structure of the this compound derivative being studied.
類似化合物との比較
Similar Compounds
N-Allylaniline: Similar in structure but with an allyl group instead of a styryl group.
N-Phenylaniline: Contains a phenyl group instead of a styryl group.
N-Benzylaniline: Features a benzyl group in place of the styryl group.
Uniqueness
N-Styrylaniline is unique due to the presence of the styryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of various derivatives with diverse applications. The styryl group also contributes to the compound’s optical and electronic properties, making it valuable in materials science and industrial applications.
特性
CAS番号 |
5694-22-4 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC名 |
N-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12,15H/b12-11+ |
InChIキー |
SBRDEWUKACUNPY-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/NC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


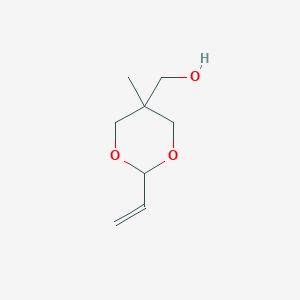


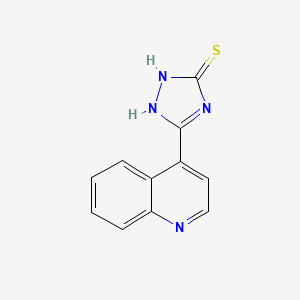
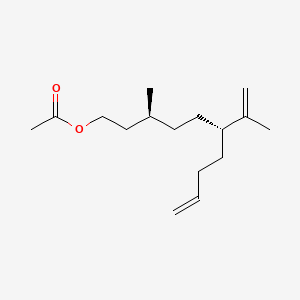
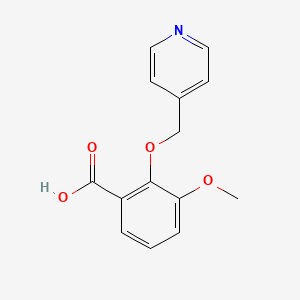
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
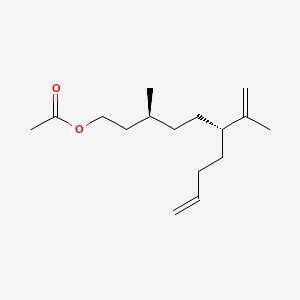
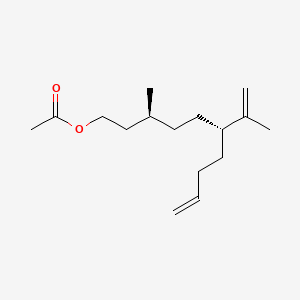
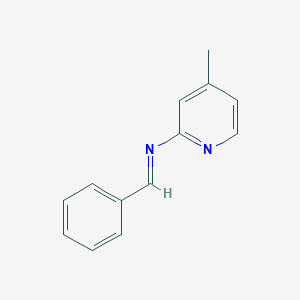
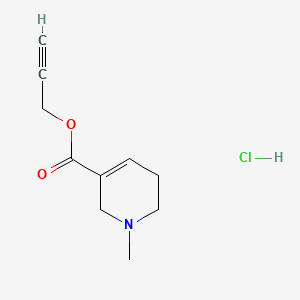
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
